Cas no 2365501-63-7 (1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether)

1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 化学的及び物理的性質
名前と識別子
-
- 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether
-
- インチ: 1S/C14H13NO2/c1-8-7-10-9-5-3-4-6-11(9)15-12(10)14(17-2)13(8)16/h3-7,15-16H,1-2H3
- InChIKey: GYGRDHRFWPYKTF-UHFFFAOYSA-N
- ほほえんだ: COC1C2NC3C(C=2C=C(C)C=1O)=CC=CC=3
1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP05452-5mg |
Clausenalansine B |
2365501-63-7 | 98.0% | 5mg |
¥5000 | 2024-08-19 |
1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me etherに関する追加情報
Recent Advances in the Study of 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether (CAS: 2365501-63-7)
The compound 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether (CAS: 2365501-63-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and potential clinical implications.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The carbazole core structure, coupled with the hydroxy and methoxy functional groups, confers unique physicochemical properties that enhance its bioavailability and target specificity. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether, ensuring its suitability for further pharmacological evaluation.
In vitro and in vivo studies have demonstrated the compound's potent antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways such as NF-κB and Nrf2. These findings suggest potential applications in the treatment of oxidative stress-related disorders, including cardiovascular diseases and chronic inflammation. Additionally, preliminary data indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in oncology.
Despite these promising results, challenges remain in the clinical translation of 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether. Issues such as pharmacokinetic variability and potential off-target effects necessitate further optimization and rigorous preclinical testing. Future research directions may include the development of derivatives with improved efficacy and safety profiles, as well as the exploration of combination therapies to enhance therapeutic outcomes.
In conclusion, 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether represents a compelling area of research with significant potential for drug development. Continued investigation into its mechanisms of action and therapeutic applications will be crucial for advancing its clinical utility. This brief underscores the importance of interdisciplinary collaboration in unlocking the full potential of this compound for the benefit of patients worldwide.
2365501-63-7 (1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether) 関連製品
- 1806930-50-6(5-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-acetonitrile)
- 896844-02-3(2-methyl-N-3-(morpholin-4-yl)propyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine)
- 20571-15-7(Spiro[2.3]hexan-4-one)
- 1306606-23-4(4,6-dimethyl-1H,6H-1,2diazolo3,4-cpyrazol-3-amine)
- 2758000-93-8(4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine)
- 2229164-83-2(3-(5-methoxy-2-nitrophenyl)propane-1-thiol)
- 1217451-85-8(L-Theanine-d)
- 1521993-17-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)
- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)
- 2580214-45-3(2-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide)




